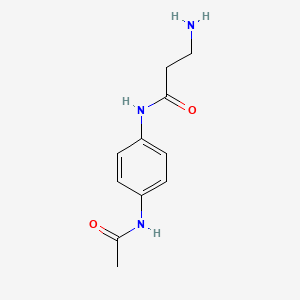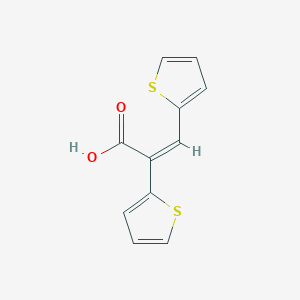
2,3-Di-thiophen-2-yl-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di-thiophen-2-yl-acrylic acid is a compound with the molecular formula C11H8O2S2 and a molecular weight of 236.31 g/mol . This compound features two thiophene rings attached to an acrylic acid moiety, making it a member of the thiophene derivative family. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-thiophen-2-yl-acrylic acid typically involves the condensation of thiophene derivatives with acrylic acid or its derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Di-thiophen-2-yl-acrylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2,3-Di-thiophen-2-yl-acrylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Di-thiophen-2-yl-acrylic acid and its derivatives often involves interactions with biological targets such as enzymes or receptors. For example, thiophene derivatives can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s ability to undergo electrophilic substitution allows it to interact with various molecular targets, leading to diverse biological effects .
Comparación Con Compuestos Similares
Thiophene: The simplest member of the thiophene family, used as a building block in organic synthesis.
Thienothiophene: An annulated ring of two thiophene rings, known for its applications in optoelectronics and pharmaceuticals.
2,3-Diphenylquinoxaline: A compound with similar electronic properties, used in organic photovoltaics and semiconductors.
Uniqueness: 2,3-Di-thiophen-2-yl-acrylic acid stands out due to its unique combination of two thiophene rings and an acrylic acid moiety. This structure imparts distinct electronic and chemical properties, making it valuable in various applications, from medicinal chemistry to materials science .
Propiedades
Fórmula molecular |
C11H8O2S2 |
|---|---|
Peso molecular |
236.3 g/mol |
Nombre IUPAC |
(E)-2,3-dithiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C11H8O2S2/c12-11(13)9(10-4-2-6-15-10)7-8-3-1-5-14-8/h1-7H,(H,12,13)/b9-7- |
Clave InChI |
CWLNDKQJHPKCEM-CLFYSBASSA-N |
SMILES isomérico |
C1=CSC(=C1)/C=C(/C2=CC=CS2)\C(=O)O |
SMILES canónico |
C1=CSC(=C1)C=C(C2=CC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


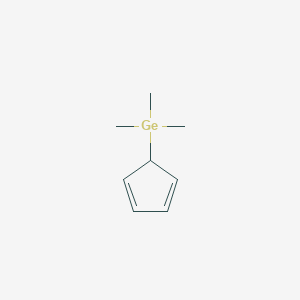
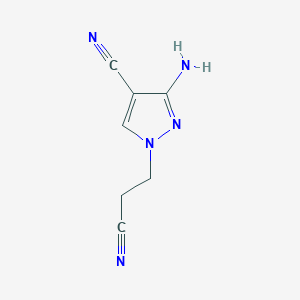
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B11726297.png)
![4-fluoro-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B11726303.png)
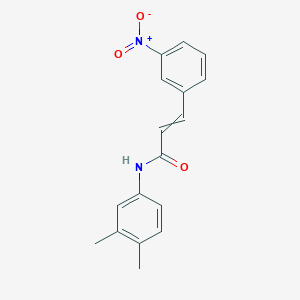

![(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11726324.png)
![4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B11726332.png)

![2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11726342.png)
![3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)
![10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B11726346.png)

